

Spectroscopic Analysis of 2-Chloro-4-propylpyrimidine: A Technical Overview

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Compound of Interest

Compound Name: **2-Chloro-4-propylpyrimidine**

Cat. No.: **B056329**

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This guide provides a detailed overview of the spectroscopic data for **2-Chloro-4-propylpyrimidine** (CAS No: 111196-80-6), a key intermediate in various chemical syntheses. [1] Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from analogous structures. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The molecular formula for **2-Chloro-4-propylpyrimidine** is $C_7H_9ClN_2$, with a molecular weight of 156.6 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted 1H and ^{13}C NMR chemical shifts for **2-Chloro-4-propylpyrimidine**.

1.1. Predicted 1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the propyl group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
H-6 (Pyrimidine Ring)	8.5 - 8.7	Doublet (d)	1H
H-5 (Pyrimidine Ring)	7.2 - 7.4	Doublet (d)	1H
-CH ₂ - (Propyl, α to ring)	2.8 - 3.0	Triplet (t)	2H
-CH ₂ - (Propyl, β to ring)	1.7 - 1.9	Sextet (sxt)	2H
-CH ₃ (Propyl, γ to ring)	0.9 - 1.1	Triplet (t)	3H

1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C-Cl)	160 - 162
C-4 (C-propyl)	170 - 172
C-6 (CH)	157 - 159
C-5 (CH)	118 - 120
-CH ₂ - (Propyl, α to ring)	35 - 37
-CH ₂ - (Propyl, β to ring)	22 - 24
-CH ₃ (Propyl, γ to ring)	13 - 15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Strong
C=N/C=C Ring Stretch	1400 - 1600	Medium-Strong
C-Cl Stretch	600 - 800	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter	Value
Molecular Ion (M ⁺)	m/z 156 (corresponding to ¹² C ₇ H ₉ ³⁵ ClN ₂)
Isotope Peak (M+2) ⁺	m/z 158 (due to ³⁷ Cl, approx. 32% intensity of M ⁺)
Key Fragments	Predicted fragments would result from the loss of the propyl group, chlorine, or portions of the pyrimidine ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-4-propylpyrimidine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

- Acquisition: Record ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

- Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). For Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

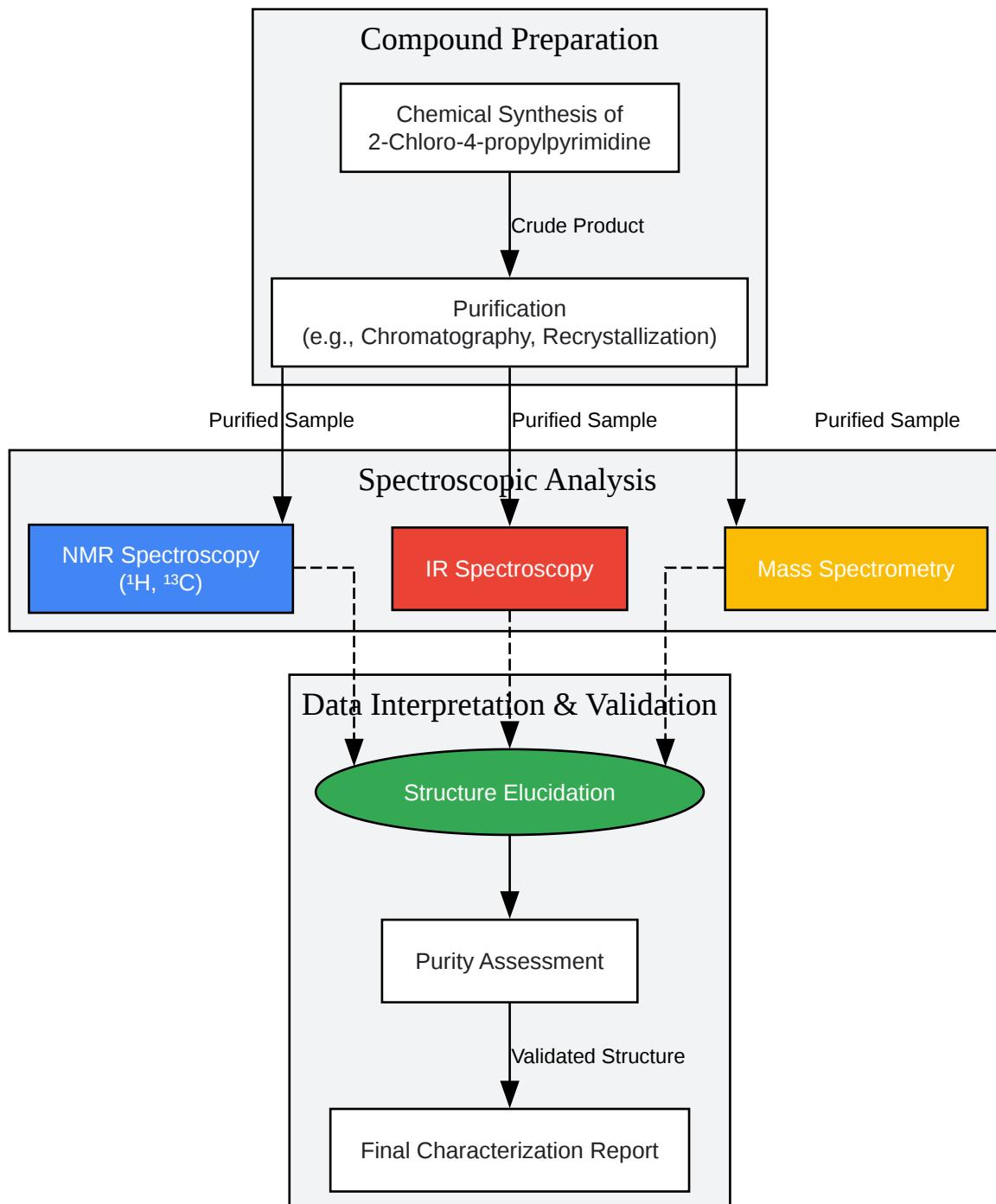
Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) as a standard method to generate the molecular ion and characteristic fragments.
- Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Presentation: The resulting mass spectrum plots relative ion abundance against the m/z ratio.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using multiple spectroscopic techniques.



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References

- 1. scbt.com [scbt.com]
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